11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl-
Description
These compounds are structurally characterized by a fused pyridine-quinazoline core, often substituted with functional groups that modulate their bioactivity. The specific substitution pattern of this compound—8-isopropyl, 11-oxo, and a tetrazolyl-carboxamide moiety—enhances its molecular interactions in biological systems, as evidenced by its exploration in antiviral and anti-inflammatory research .
Synthetic routes for such derivatives frequently employ copper-catalyzed domino reactions or Ullmann-Goldberg coupling. For instance, the parent scaffold 11H-pyrido[2,1-b]quinazolin-11-one is synthesized via Cu(OAc)₂-catalyzed reactions between 20-haloacetophenones and 2-aminopyridines in DMSO under oxygen, achieving yields up to 90% . Ultrasound-assisted methods further optimize these processes, reducing reaction times and improving sustainability .
Properties
CAS No. |
126861-32-3 |
|---|---|
Molecular Formula |
C17H15N7O2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
11-oxo-8-propan-2-yl-N-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazoline-2-carboxamide |
InChI |
InChI=1S/C17H15N7O2/c1-9(2)11-4-6-14-18-13-5-3-10(7-12(13)16(26)24(14)8-11)15(25)19-17-20-22-23-21-17/h3-9H,1-2H3,(H2,19,20,21,22,23,25) |
InChI Key |
HKTWEOQVKMAJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C(=NC3=C(C2=O)C=C(C=C3)C(=O)NC4=NNN=N4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Domino Reaction
A widely used method for synthesizing pyridoquinazolinones involves the following steps:
- Reagents : Substituted isatins, 2-bromopyridine derivatives, Cu(OAc)₂·H₂O as a catalyst.
- Conditions : Conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures (~120–160°C).
- Mechanism : The reaction proceeds via C-N and C-C bond cleavage, followed by two C-N bond formations to yield the pyridoquinazolinone core structure.
Functionalization with Isopropyl Group
To introduce an isopropyl group at position 8:
- Reagents : An alkyl halide (e.g., isopropyl bromide), base (e.g., potassium carbonate).
- Conditions : Reflux in a polar aprotic solvent like acetonitrile.
- Outcome : Selective alkylation at position 8 to form the desired derivative.
Tetrazole Ring Formation
The tetrazole group can be incorporated as follows:
- Reagents : Sodium azide and an appropriate nitrile precursor.
- Conditions : Acidic medium or catalytic conditions at moderate temperatures.
- Mechanism : Cyclization to form the tetrazole ring attached to the carboxamide group.
Alternative Synthesis Approaches
One-Pot Synthesis
One-pot methods have been explored for efficiency:
- Reagents : Starting materials containing both pyridine and quinazoline precursors.
- Catalysts : Triflic acid or other strong acids to promote cyclization.
- Advantages : Reduced reaction times and higher yields compared to stepwise methods.
Microwave-Assisted Synthesis
Microwave-assisted methods are gaining popularity:
- Reagents and Solvents : Similar to conventional methods but with microwave heating.
- Benefits : Faster reaction rates and improved product purity due to uniform heating.
Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Pyridoquinazoline Core Formation | Substituted isatins, 2-bromopyridines, Cu(OAc)₂·H₂O | Pyridoquinazolinone core |
| Isopropyl Group Introduction | Isopropyl bromide, base (e.g., K₂CO₃) | Isopropyl substitution at position 8 |
| Tetrazole Ring Formation | Sodium azide, nitrile precursor | Tetrazole-functionalized derivative |
Notes on Yield Optimization
To improve yields:
- Use high-purity starting materials to minimize side reactions.
- Optimize reaction conditions (e.g., temperature, solvent choice).
- Employ catalysts like triflic acid or copper salts for specific steps.
Chemical Reactions Analysis
Types of Reactions
11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, cardiovascular disorders, and infectious diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Parent Scaffold: 11H-Pyrido[2,1-b]quinazolin-11-one
- Synthesis : Traditional methods use Cu(OAc)₂ (20 mol%) in DMSO at 100°C for 4 hours under oxygen, yielding ~90% .
- Substituted Derivatives :
- 6-Methyl and 7-Methyl analogs : Synthesized under similar conditions but with reduced yields (68–72%), indicating steric or electronic hindrance from methyl groups .
- Ultrasound-Assisted Derivatives : Substituting thermal heating with ultrasound (e.g., CuI/Cs₂CO₃ in DMSO) reduces reaction times from hours to minutes while maintaining yields of 51–93% .
Buchwald–Hartwig Derivatives
Metal-Free Derivatives
Antiviral Activity
- Target Compound Derivatives: In silico docking against SARS-CoV-2 RdRp (PDB:7AAP) showed compounds 3a, 3b, and 3n exhibit binding affinities comparable to penciclovir and favipiravir, though none surpassed the reference drugs .
- Mechanistic Insight: The tetrazolyl-carboxamide group may enhance hydrogen bonding with viral polymerase residues, similar to interactions observed in quinoline-based antivirals .
Biological Activity
11H-Pyrido(2,1-b)quinazoline-2-carboxamide derivatives, particularly the compound 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl-, have garnered attention for their diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.
Chemical Structure and Properties
The compound is characterized by a fused pyridine and quinazoline structure, which contributes to its biological activity. The presence of the carboxamide and tetrazole moieties enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have reported that pyrido[2,1-b]quinazolines exhibit significant anticancer properties. For instance, a series of substituted 11H-pyrido[2,1-b]quinazolines were screened against various cancer cell lines including A549 (lung cancer), NCI-H460 (lung cancer), and DU-145 (prostate cancer). The results indicated promising cytotoxic activity, with some compounds achieving IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11H-Pyrido(2,1-b)quinazoline derivative | A549 | 2.09 |
| 11H-Pyrido(2,1-b)quinazoline derivative | HepG2 | 2.08 |
Antiallergic Activity
The compound has also shown potential as an antiallergic agent. In rat models, it demonstrated greater potency compared to standard medications like cromolyn sodium. The mechanism appears to involve modulation of mast cell degranulation pathways .
Antiplatelet Activity
Another significant aspect of its biological activity is its role as an antiplatelet agent. Studies indicate that certain derivatives can inhibit platelet activating factor (PAF) binding effectively, which is crucial in managing thrombotic diseases. For example, the compound was found to inhibit transient PAF-induced thrombocytopenia in guinea pigs after both intravenous and oral administration .
Efflux Pump Inhibition
The compound's analogues have been evaluated for their ability to inhibit efflux pumps in Mycobacterium tuberculosis. This property is vital in combating drug-resistant strains of tuberculosis. Several analogues showed significant modulation of minimum inhibitory concentration (MIC) against ethidium bromide and norfloxacin, indicating their potential as adjuvants in tuberculosis therapy .
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving a panel of cancer cell lines, a specific derivative of the compound was tested for cytotoxicity using the MTT assay. Results showed that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.
Case Study 2: Antiallergic Mechanism
In vivo studies demonstrated that the compound reduced allergic responses in rat models more effectively than conventional treatments. The mechanism involved inhibition of histamine release from mast cells.
Pharmacokinetics
The pharmacokinetic profile of the compound has been assessed through various studies focusing on absorption, distribution, metabolism, and excretion (ADME). In silico predictions indicated good intestinal absorption and moderate permeability across cellular membranes. Notably, some derivatives showed high potential for central nervous system penetration .
Q & A
Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
Methodological Answer: The synthesis of this heterocyclic compound requires multi-step protocols, including cyclization, alkylation, and carboxamide formation. Evidence from analogous pyrido-quinazoline derivatives suggests using coupling agents like EDCI/HOBt for amide bond formation between the quinazoline core and the tetrazole moiety . Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity intermediates .
Q. Q2. How should researchers characterize the compound’s structural integrity post-synthesis?
Methodological Answer: Combine spectroscopic techniques:
- 1H/13C NMR : Verify substituent positions (e.g., isopropyl group at position 8, tetrazole at N-5) by comparing chemical shifts to analogous compounds .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and tetrazole (C=N, ~1550 cm⁻¹) functional groups .
- Mass Spectrometry : Use HRMS to validate the molecular ion peak (e.g., [M+H]+) and isotopic pattern .
Advanced Research Questions
Q. Q3. How can computational modeling predict the compound’s bioactivity or stability?
Methodological Answer: Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with biological targets (e.g., enzymes with tetrazole-binding pockets). For stability, simulate degradation pathways under varying pH/temperature using software like Gaussian or COMSOL Multiphysics . Cross-validate predictions with experimental data, such as accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. Q4. How can contradictory spectral or bioactivity data be resolved?
Methodological Answer: Contradictions often arise from isomerism or impurities. For example, the tetrazole group (1H vs. 2H-tautomers) may produce variable NMR signals. Use deuterated solvents (DMSO-d6) and 2D NMR (COSY, HSQC) to resolve tautomeric ambiguities . For bioactivity conflicts, conduct dose-response assays with positive/negative controls and validate receptor binding via SPR (surface plasmon resonance) .
Q. Q5. What strategies optimize yield in large-scale synthesis without compromising purity?
Methodological Answer: Apply process engineering principles:
- Flow Chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, solvent ratio). For example, a 3^2 factorial design can identify interactions between temperature and reagent stoichiometry .
- In-line Analytics : Implement PAT (process analytical technology), such as FTIR probes, to monitor reaction progress in real time .
Mechanistic and Stability Studies
Q. Q6. What are the degradation pathways of this compound under physiological conditions?
Methodological Answer: Conduct forced degradation studies:
Q. Q7. How does the tetrazole moiety influence solubility and pharmacokinetics?
Methodological Answer: The tetrazole group enhances solubility via ionization at physiological pH (pKa ~4.9). Measure logP via shake-flask method (octanol/water) and compare to computational predictions (e.g., XLogP3). For pharmacokinetics, use Caco-2 cell monolayers to assess intestinal permeability and microsomal assays (human liver S9 fraction) to estimate metabolic stability .
Data Validation and Reproducibility
Q. Q8. How can researchers ensure reproducibility in bioactivity assays?
Methodological Answer:
- Standardized Protocols : Predefine cell lines (e.g., HepG2 for cytotoxicity), passage numbers, and assay conditions (e.g., 5% CO2, 37°C) .
- Blinded Experiments : Assign compound codes to avoid bias in data interpretation .
- Inter-lab Validation : Share samples with collaborating labs to cross-check IC50 values (e.g., for enzyme inhibition) .
Regulatory and Safety Considerations
Q. Q9. What preclinical safety assessments are critical before advancing to in vivo studies?
Methodological Answer:
- Genotoxicity : Perform Ames test (Salmonella typhimurium strains TA98/TA100) to detect mutagenic potential .
- hERG Inhibition : Use patch-clamp assays to evaluate cardiac risk (IC50 for hERG channel blockage) .
- Acute Toxicity : Conduct OECD Guideline 423 trials in rodents, monitoring for LD50 and organ-specific toxicity .
Interdisciplinary Applications
Q. Q10. How can AI/ML enhance the development of derivatives with improved properties?
Methodological Answer: Train machine learning models on datasets of quinazoline derivatives to predict properties like solubility or binding affinity. Use generative adversarial networks (GANs) to design novel analogs with optimized substituents (e.g., replacing isopropyl with cyclopropyl for metabolic stability) . Validate top candidates via synthesis and in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
